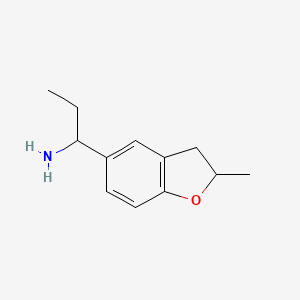

1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine is an organic compound with the molecular formula C12H17NO It is a derivative of benzofuran, a bicyclic compound consisting of a benzene ring fused to a furan ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine can be synthesized through several synthetic routes. One common method involves the alkylation of 2-methyl-2,3-dihydro-benzofuran with propylamine under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, facilitating the nucleophilic attack on the benzofuran ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction efficiency and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the amine group, where the amine can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Alkylated or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Biochemical Research

1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine is primarily utilized in proteomics research. It serves as a biochemical tool for studying various biological processes due to its unique structural properties. For example, it can act as a substrate or inhibitor in enzyme assays, helping researchers understand enzyme kinetics and mechanisms.

Table 1: Common Uses in Biochemical Research

| Application Type | Description |

|---|---|

| Enzyme Inhibition | Used to study the inhibition of specific enzymes. |

| Substrate for Assays | Acts as a substrate in enzymatic reactions. |

| Proteomics | Aids in the identification and quantification of proteins. |

Pharmacological Studies

The compound has potential implications in pharmacology, particularly concerning its effects on neurotransmitter systems. Its structure suggests possible interactions with serotonin and dopamine receptors, making it a candidate for studies related to mood disorders and neuropharmacology.

Case Study Example : A study investigating the effects of similar compounds on serotonin receptor activity highlighted the potential for this compound to influence mood regulation pathways.

Cosmetic Formulations

Recent research has explored the incorporation of this compound into cosmetic products due to its skin-beneficial properties. Its ability to enhance skin hydration and provide anti-aging effects makes it an attractive ingredient for topical formulations.

Table 2: Cosmetic Applications

| Application Type | Description |

|---|---|

| Skin Hydration | Enhances moisture retention in skin formulations. |

| Anti-Aging | Potentially reduces signs of aging through improved elasticity. |

| Stability Improvement | Contributes to the stability of cosmetic formulations. |

Wirkmechanismus

The mechanism of action of 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an agonist or antagonist at certain receptors, modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound.

Vergleich Mit ähnlichen Verbindungen

- 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-ethylamine

- 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-methylamine

Comparison: 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine is unique due to its propylamine side chain, which can influence its chemical reactivity and biological activity compared to its ethylamine and methylamine counterparts. The longer alkyl chain may enhance lipophilicity, potentially affecting its pharmacokinetic properties and interaction with biological membranes.

Biologische Aktivität

1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran moiety, characterized by a fused benzene and furan ring, which contributes to its biological properties. The propylamine side chain enhances lipophilicity, potentially affecting its interaction with biological membranes and pharmacokinetic properties.

This compound interacts with various molecular targets, including neurotransmitter receptors. Its mechanism may involve:

- Receptor Binding : Acting as an agonist or antagonist at specific receptors.

- Modulation of Signaling Pathways : Influencing pathways related to cell growth, oxidative stress, and inflammation.

- Gene Expression Alteration : Affecting transcription factors that regulate cellular processes.

Biological Activities

The compound has been investigated for various biological activities:

- Anti-inflammatory Effects : Similar benzofuran derivatives have shown significant inhibition of pro-inflammatory mediators such as COX-2 and PGE2, suggesting potential applications in treating inflammatory diseases .

- Anticancer Properties : Research indicates that benzofuran derivatives can inhibit cancer cell proliferation. For example, compounds structurally related to this compound have demonstrated IC50 values indicating effective inhibition of tumor cell lines like HCT116 .

- Neuroprotective Effects : Compounds with similar structures have been linked to neuroprotective activities through selective inhibition of enzymes such as butyrylcholinesterase .

Table 1: Summary of Biological Activities

Case Studies

- Anti-inflammatory Activity : A study on fluorinated benzofuran derivatives demonstrated that certain compounds inhibited PGE2 production in macrophages with IC50 values as low as 1.48 μM. This suggests that modifications in the benzofuran structure can enhance anti-inflammatory effects .

- Anticancer Potential : In vitro studies showed that derivatives similar to this compound inhibited the proliferation of cancer cells significantly. Notably, a compound with a similar structure exhibited a 70% reduction in cell viability at concentrations around 25 µM .

Eigenschaften

IUPAC Name |

1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-3-11(13)9-4-5-12-10(7-9)6-8(2)14-12/h4-5,7-8,11H,3,6,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZHKIYFEXZSVMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC2=C(C=C1)OC(C2)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.